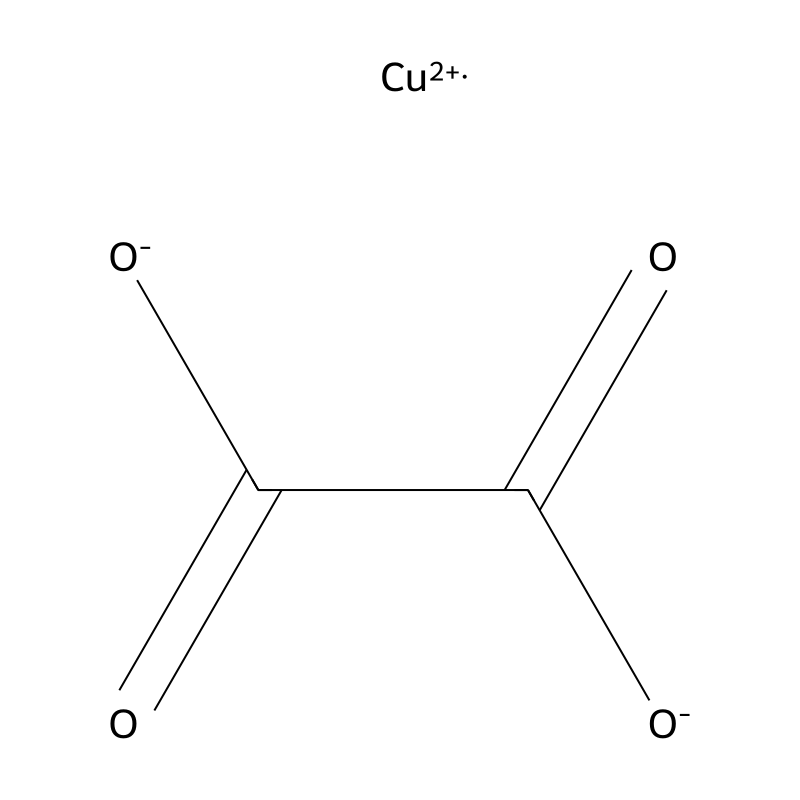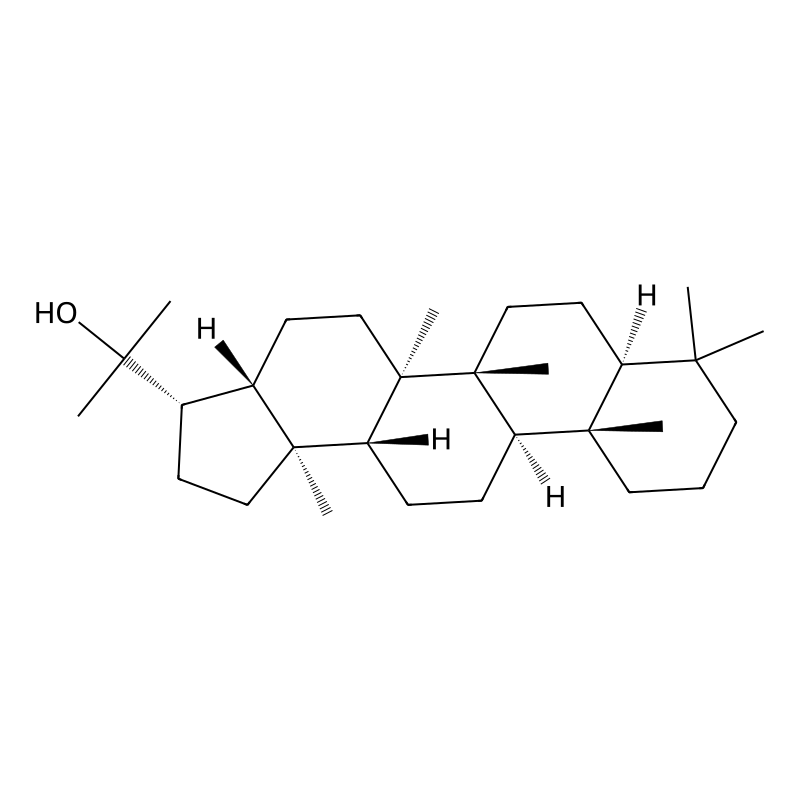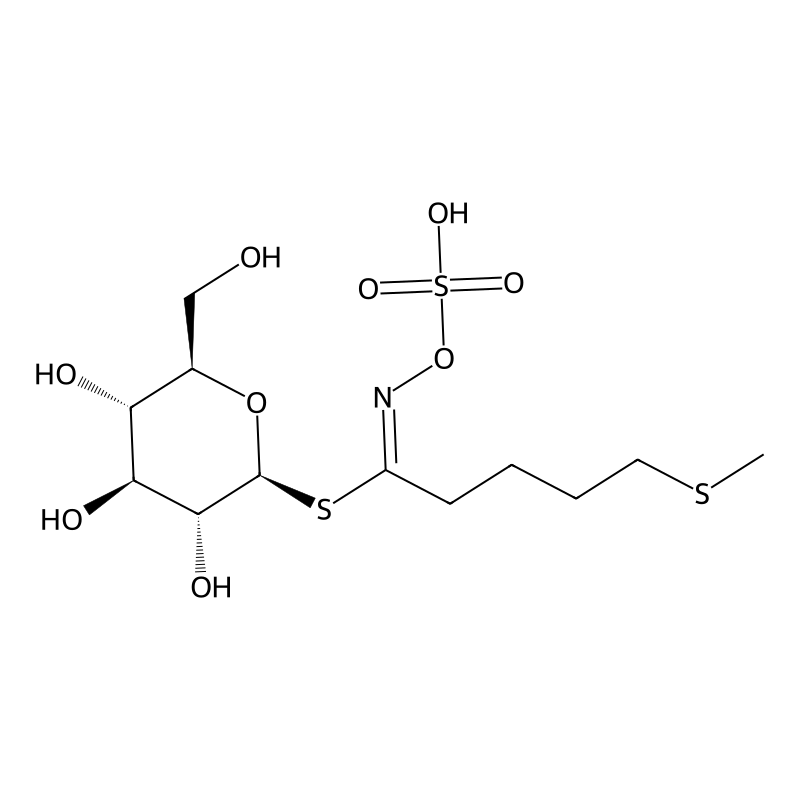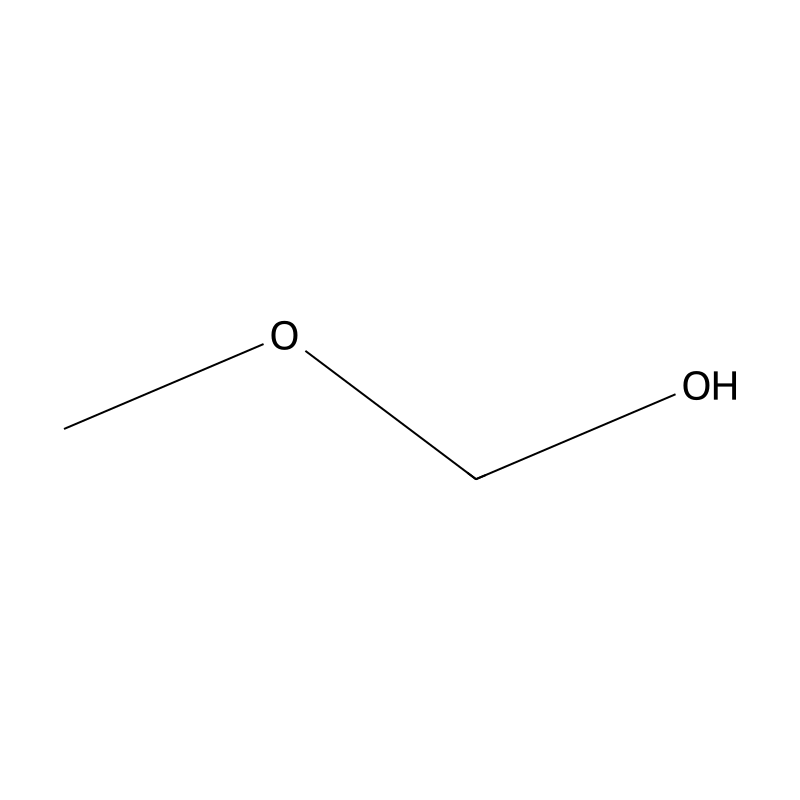Cupric oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/
Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide
Canonical SMILES
Cupric oxalate, also known as copper(II) oxalate, is an inorganic compound with the chemical formula CuC₂O₄. It can exist in various hydrated forms, most commonly as a monohydrate (CuC₂O₄·H₂O). This compound is characterized by its bluish-white solid appearance and is denser than water, rendering it insoluble in water. Cupric oxalate is primarily known for its role in coordination chemistry, where it forms coordination polymers and complexes with various ligands .
Precursor for Copper-Based Materials
Cupric oxalate is a well-established precursor for synthesizing various copper-based compounds with desirable properties for research. When heated, cupric oxalate decomposes to copper oxide (CuO), a versatile material used in catalysis, superconductors, and solar cells [1]. Additionally, cupric oxalate can be used to prepare other copper compounds like copper nanoparticles, metal-organic frameworks (MOFs), and coordination polymers through controlled reactions [1]. These tailored copper-based materials hold promise for applications in gas adsorption, sensors, and magnetism.
Mild Oxidizing Agent
Cupric oxalate exhibits mild oxidizing properties, allowing it to participate in specific organic reactions. Studies have explored its role as a catalyst in the oxidative coupling of phenols, a process for creating complex organic molecules with potential applications in pharmaceuticals and polymers []. The controlled oxidizing ability of cupric oxalate makes it a valuable tool for organic chemists investigating new synthetic pathways.
Future Research Directions
Research on cupric oxalate is ongoing, with scientists exploring its potential in various fields:
- Energy Storage: Studies are investigating the use of cupric oxalate as a cathode material in rechargeable batteries due to its interesting electrochemical properties [].
- Biomedical Applications: The potential for cupric oxalate in developing new drugs and therapies is being explored. However, its potential toxicity needs careful evaluation [1].
- Environmental Applications: Researchers are investigating the use of cupric oxalate for the removal of pollutants from water due to its ability to bind with certain metal ions.
- Formation Reaction: It can be synthesized through precipitation from acidified aqueous copper(II) salts and oxalic acid. For instance:
- Thermal Decomposition: Upon heating, hydrated cupric oxalate converts to the anhydrous form at around 130 °C. Continued heating under a hydrogen atmosphere can reduce it to metallic copper:
- Reaction with Lewis Bases: The hydrated form can react with alkali metal oxalates to form bis(oxalato)cuprate complexes:
Cupric oxalate can be synthesized through several methods:
- Precipitation Method: The most common method involves mixing copper(II) salts (like copper sulfate) with oxalic acid in an aqueous solution, leading to the formation of a precipitate.
- CTAB-Induced Synthesis: A more recent method utilizes cetyltrimethylammonium bromide (CTAB) as a surfactant to control the morphology of cupric oxalate particles during synthesis at ambient conditions using ascorbic acid as the source of oxalate .
- Recovery from Waste Solutions: Cupric oxalate can also be recovered from acidic waste etching solutions by adding oxalic acid to precipitate copper ions as insoluble cupric oxalate .
Cupric oxalate has several applications:
- Catalyst in Organic Reactions: It is utilized as a catalyst for various organic synthesis reactions.
- Seed Treatment: It serves as a repellent for rodents and birds in agricultural settings.
- Material Science: Its unique properties make it useful in the development of advanced materials and nanostructures .
Studies have shown that cupric oxalate interacts with various biological systems. Its role as a reducing agent allows it to participate in redox reactions, which can influence cellular processes. Additionally, its interactions with other metal ions and ligands are significant in coordination chemistry, affecting the stability and reactivity of metal complexes .
Cupric oxalate shares similarities with other metal oxalates but possesses unique features that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cuprous Oxalate | CuC₂O₄ (not hydrated) | Exists primarily in reduced oxidation state (I). |
| Ferrous Oxalate | FeC₂O₄ | Iron-based; exhibits different solubility properties. |
| Barium Oxalate | BaC₂O₄ | Used primarily in ceramics; less soluble than cupric. |
| Calcium Oxalate | CaC₂O₄ | Commonly found in biological systems (kidney stones). |
Cupric oxalate's ability to form stable complexes with various ligands sets it apart from these compounds, making it particularly valuable in coordination chemistry applications .
Physical Description
Color/Form
Bluish-green powde
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Decomposition
UNII
Impurities
Associated Chemicals
Wikipedia
Methods of Manufacturing
Prepd by reaction of cupric sulfate with oxalic acid: David, Bull Soc Chim France p 719 (1960).








